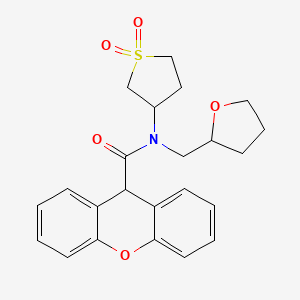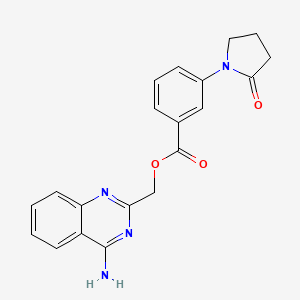![molecular formula C20H19N3O2 B7680405 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one, also known as PIPIN, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neuronal cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress response genes.
Biochemical and Physiological Effects
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. In neuronal cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to protect against oxidative stress-induced neuronal damage by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. In cancer cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have potential applications in various fields of research. However, one limitation is that the mechanism of action of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one is not fully understood, which makes it difficult to optimize its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its use in drug discovery, particularly in the development of new drugs targeting cancer and neurodegenerative diseases. Additionally, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one could be used in combination with other compounds to enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one involves the condensation of 2-phenylindole-1-carboxylic acid with piperazine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then acetylated using acetic anhydride to yield 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one. This method has been optimized to yield high purity and high yield of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one.
Aplicaciones Científicas De Investigación
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In cancer research, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer. In drug discovery, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been identified as a potential lead compound for the development of new drugs targeting various diseases.
Propiedades
IUPAC Name |
4-[2-(2-phenylindol-1-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-13-22(11-10-21-19)20(25)14-23-17-9-5-4-8-16(17)12-18(23)15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSFLLBABPDJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)

![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)

![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide](/img/structure/B7680393.png)
![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)

![4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)